molecular formula C10H18N4 B1417295 1-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane CAS No. 1094317-96-0

1-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane

Cat. No.: B1417295
CAS No.: 1094317-96-0
M. Wt: 194.28 g/mol
InChI Key: HOJXKEGNUNGNOV-UHFFFAOYSA-N
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Description

1-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane is a heterocyclic compound that features both imidazole and diazepane rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the imidazole ring imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane typically involves the reaction of 1-methyl-1H-imidazole-2-carbaldehyde with 1,4-diazepane in the presence of a suitable catalyst. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. Common solvents used include acetonitrile or dichloromethane, and the reaction is often monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions: 1-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: N-bromosuccinimide, halogenated solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield imidazole derivatives with reduced functional groups.

Scientific Research Applications

1-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane has several scientific research applications:

Comparison with Similar Compounds

  • 1-methyl-1H-imidazole-2-carbaldehyde
  • 1,4-diazepane
  • 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidine

Comparison: 1-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane is unique due to the combination of the imidazole and diazepane rings, which imparts distinct chemical and biological properties. Compared to 1-methyl-1H-imidazole-2-carbaldehyde, it has enhanced stability and reactivity. Compared to 1,4-diazepane, it offers additional sites for chemical modification and interaction with biological targets .

Properties

IUPAC Name

1-[(1-methylimidazol-2-yl)methyl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c1-13-7-5-12-10(13)9-14-6-2-3-11-4-8-14/h5,7,11H,2-4,6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJXKEGNUNGNOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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